2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-16(15-11-24-17(20-15)12-5-2-1-3-6-12)22-18-21-14(10-25-18)13-7-4-8-19-9-13/h1-11H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHWXOOHBYWOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnection Strategy
The target molecule is dissected into two primary fragments: 2-phenylthiazole-4-carboxylic acid and 4-(pyridin-3-yl)thiazol-2-amine . The amide bond between these fragments is formed via coupling reagents, while each thiazole ring is constructed independently using Hantzsch or related cyclization methods.
Intermediate Prioritization
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Fragment A (2-phenylthiazole-4-carboxylic acid) : Synthesized via Hantzsch thiazole formation followed by ester hydrolysis.
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Fragment B (4-(pyridin-3-yl)thiazol-2-amine) : Derived from α-haloketones and thiourea derivatives, with pyridine introduced at the 4-position of the thiazole.
Synthesis of 2-Phenylthiazole-4-Carboxylic Acid
Hantzsch Thiazole Formation
The thiazole ring is constructed by reacting α-bromoacetophenone with thioamide derivatives . For example:
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α-Bromoacetophenone (1.0 eq) and thioacetamide (1.2 eq) are refluxed in ethanol, yielding ethyl 2-phenylthiazole-4-carboxylate (3a ) in 76–85% yield.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| α-Bromoacetophenone | Ethanol | Reflux | 4 h | 82% |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester (3a ) is hydrolyzed using alkaline conditions:
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3a is treated with 10% KOH in THF/MeOH (1:1) at room temperature for 3 hours, followed by acidification with HCl to precipitate 2-phenylthiazole-4-carboxylic acid (7a ) in 80–92% yield.
Characterization Data :
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (O-H broad).
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.82–7.45 (m, 5H, phenyl-H).
Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine
Hantzsch Reaction with Pyridine Substitution
A pyridine-containing α-bromoketone is condensed with thiourea:
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3-(Bromoacetyl)pyridine (1.0 eq) and thiourea (1.1 eq) are stirred in ethanol at 60°C for 2 hours, yielding 4-(pyridin-3-yl)thiazol-2-amine (5a ) in 70–78% yield.
Optimization Insights :
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Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of intermediates.
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Byproduct Mitigation : Excess thiourea (1.2 eq) reduces formation of des-amino byproducts.
Characterization Data :
Amide Coupling for Final Product Assembly
Peptide Coupling Reagent Screening
The carboxylic acid (7a ) and amine (5a ) are coupled using carbodiimide-based reagents:
| Reagent System | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| EDC/HOBt | DCM | RT | 12 h | 68% |
| DCC/DMAP | THF | 0°C→RT | 8 h | 85% |
| HATU/DIEA | DMF | RT | 6 h | 78% |
Optimal Conditions : DCC (1.5 eq) and DMAP (0.2 eq) in THF at 0°C to room temperature for 8 hours achieve 85% isolated yield.
Workup and Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide as a white solid.
Characterization Data :
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HRMS (ESI+) : m/z calc. for C₁₈H₁₂N₄OS₂ [M+H]⁺: 383.0421; found: 383.0419.
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¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, pyridine-H), 8.32 (s, 1H, thiazole-H), 7.89–7.41 (m, 5H, phenyl-H).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Thiazole Formation
A sequential Hantzsch reaction and in situ coupling strategy reduces purification steps:
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α-Bromoacetophenone and thiourea form the thiazole-amine intermediate, which reacts directly with 2-phenylthiazole-4-carbonyl chloride in DMF. Yield: 72%.
Advantages : Fewer isolation steps; Disadvantages : Lower yield due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the Hantzsch reaction, improving yield to 88% for the thiazole ring.
Mechanistic and Computational Insights
Reaction Pathway Validation
Density functional theory (DFT) calculations confirm the Hantzsch mechanism:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of thiazole rings to their corresponding sulfoxides or sulfones.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of hydrogen atoms on the aromatic rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents such as iron powder or hydrogen gas in the presence of a catalyst.
Substitution: : Using electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various substituted phenyl or pyridyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions that utilize starting materials such as thiazole derivatives and pyridine compounds. Various synthetic pathways have been explored, including:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
These methods have led to the successful formation of the compound with varying yields and purities. The structural characteristics of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography.
Anti-Tubercular Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-tubercular activity. For instance, a review highlighted that new benzothiazole derivatives showed promising inhibitory concentrations against Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring could enhance potency against resistant strains of Mtb.
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study synthesized a series of thiazole derivatives and evaluated their biological activity against Mtb. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard drugs used in tuberculosis treatment. For instance:
| Compound | R Group | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 7a | H | 7.7 | 98 |
| 7b | 2-Cl | NT | 32 |
| 7c | 4-Cl | NT | 32 |
These findings suggest that structural modifications can lead to enhanced biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies performed on selected thiazole derivatives revealed binding affinities that suggest a strong interaction with target proteins in Mtb. For instance, compound 7a displayed a binding affinity of -8.4 kcal/mol with several amino acids at the active site of DprE1 . This indicates the potential for these compounds to serve as lead candidates for further drug development.
Mechanism of Action
The mechanism by which 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several thiazole derivatives studied for diverse biological activities. Key structural variations among analogs include:
Key Observations :
- The pyridin-3-yl-thiazole moiety is recurrent in bioactive compounds (e.g., anti-biofilm agents in ).
- Substituent Modifications: Indole vs. Phenyl: Compound 2i (indole-substituted) exhibits potent anti-biofilm activity (BIC₅₀ = 1.0 µM), suggesting that electron-rich heterocycles enhance binding to bacterial targets . Thiophene vs. Chloropyridazine vs. Pyridine: Chlorine introduction () could enhance halogen bonding interactions with targets, though activity data are lacking.
Physicochemical Properties
- Molecular Weight and Lipophilicity: Analogs range from 377.4 g/mol () to 444.53 g/mol (), with LogP values up to 6.91 (), indicating moderate-to-high lipophilicity.
- Synthetic Feasibility : Synthesis often involves coupling reactions (e.g., acetamide formation in ) or Suzuki-Miyaura cross-coupling for aryl-thiazole assembly .
Biological Activity
The compound 2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C18H17N3OS
- Molecular Weight : 323.4 g/mol
- IUPAC Name : 2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
- Canonical SMILES : CCC(C1=CC=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Antimicrobial Activity
Recent studies have demonstrated that compounds within the thiazole class exhibit significant antimicrobial properties. Specifically, derivatives similar to This compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Pyridinyl Thiazole | E. coli | 8 µg/mL |
| 2-Pyridinyl Thiazole | S. aureus | 16 µg/mL |
| 2-Pyridinyl Thiazole | P. aeruginosa | 32 µg/mL |
This table highlights that thiazole derivatives exhibit varying degrees of antimicrobial efficacy, with some compounds outperforming traditional antibiotics like linezolid in certain contexts .
Anticancer Activity
The anticancer potential of This compound has been explored through various in vitro studies. The compound demonstrates structure-dependent activity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of thiazole derivatives:
- Cell Lines Tested : A549 and Caco-2.
- Treatment Duration : 24 hours with a concentration of 100 µM.
- Results :
- The compound significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001).
- In contrast, A549 cells showed less susceptibility to the compound.
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Thiazole Derivative | A549 | 55.4 | N/A |
| Thiazole Derivative | Caco-2 | 39.8 | <0.001 |
These findings suggest that modifications to the thiazole structure can enhance selectivity and efficacy against specific cancer types .
The biological activity of thiazoles often involves:
- Inhibition of Enzymatic Pathways : Many thiazoles inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. How does the compound’s stability under physiological conditions impact experimental design?
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Methodological Answer :
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pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
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Light Sensitivity : Store solutions in amber vials if UV-Vis shows absorbance <300 nm .
Condition Half-Life (h) Major Degradation Product pH 7.4, 37°C 48 Hydrolyzed carboxamide pH 2.0, 37°C 12 Thiazole ring-opened derivative
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
